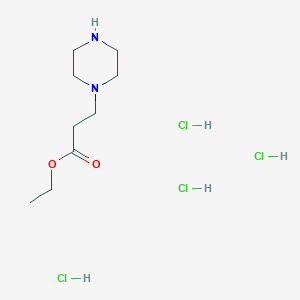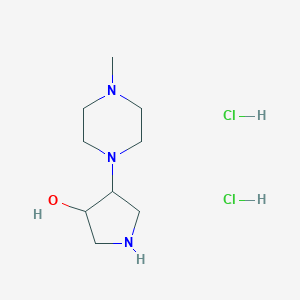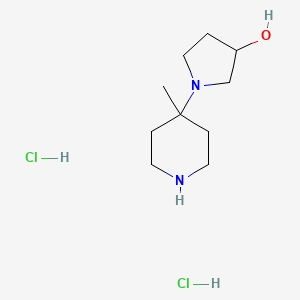
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol
Overview
Description
Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a piperazine functional group. Piperazines are used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . They are also a class of widely used pharmaceuticals that include drugs such as antipsychotics and antidepressants .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzyl chloride with piperazine . This is followed by further functionalization of the benzylpiperazine product .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzylpiperazine can undergo various chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” would depend on the specific functional groups present in the compound. For example, the presence of a fluorophenol group could potentially make the compound more acidic .Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in the realm of antimicrobial activity. It has been synthesized and tested for its efficacy against various bacterial and fungal strains. The presence of the benzylpiperazine moiety contributes to its significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
Molecular Modeling and Drug Design
Molecular modeling studies have indicated that “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” derivatives can bind effectively to oxidoreductase proteins. This suggests its utility in drug design, particularly in targeting enzymes that are crucial for the survival of pathogenic microorganisms .
Anticancer Research
Coumarin-based piperazine nucleotides, which are structurally related to this compound, have been extensively investigated for their anticancer properties. The incorporation of piperazine structures has been known to enhance bioactivity, suggesting that similar compounds could be explored for potential anticancer applications .
Anti-HIV Potential
The structural analogs of this compound have been studied for their anti-HIV activity. The piperazine moiety is a common feature in several anti-HIV agents, indicating that “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” could also be researched for its efficacy against HIV .
Anticoagulant Properties
Compounds with a coumarin base have been reported to possess anticoagulant properties. While “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” itself has not been directly linked to anticoagulation, its structural similarity to coumarins suggests potential in this area .
Antioxidant and Anti-inflammatory Activity
The antioxidant and anti-inflammatory activities of coumarin derivatives are well-documented. Given the structural relationship, there is a possibility that “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” could exhibit similar properties, which warrants further investigation .
Antipsychotic and Antimalarial Applications
N-aryl and N-alkyl piperazine derivatives have been recognized for their antipsychotic and antimalarial effects. This compound, containing a benzylpiperazine group, may also be explored for its potential use in treating psychiatric disorders and malaria .
Enzyme Inhibition for Therapeutic Use
The ability of piperazine derivatives to act as enzyme inhibitors can be harnessed for therapeutic purposes. “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” could be a key molecule in designing inhibitors for enzymes that are drug targets in various diseases .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on compounds like “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” could include further studies to better understand their physical and chemical properties, potential uses in various industrial and pharmaceutical applications, and their safety and environmental impact .
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUVIVUPYSYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)